N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylphenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O3S/c19-15-8-12(18(20,21)22)10-24-17(15)29(27,28)14-5-3-13(4-6-14)25-16(26)11-2-1-7-23-9-11/h1-10H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAFXQKGDFXABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide is the bacterial Phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence.
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase. It interacts with the enzyme, inhibiting its function and thereby disrupting the post-translational modification process that is vital for bacterial survival and virulence.
Biochemical Pathways
The inhibition of PPTase affects the secondary metabolism of bacteria. This disruption thwarts bacterial growth by attenuating the production of certain metabolites that are dependent on Sfp-PPTase.
Pharmacokinetics
It has been noted that the compound exhibits antibacterial activity in the absence of a rapid cytotoxic response in human cells. This suggests that it may have favorable bioavailability and selectivity for bacterial cells.
Result of Action
The result of the compound’s action is the attenuation of bacterial growth. It achieves this by inhibiting the function of PPTase, thereby disrupting essential post-translational modifications and secondary metabolism in bacteria. This leads to a decrease in the production of certain metabolites, thwarting bacterial growth.
Biological Activity
The compound N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide is a sulfonylpyridine derivative that has garnered attention for its biological activity, particularly in the context of antibacterial and antifungal properties. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁ClF₃N₃O₃S |
| Molecular Weight | 441.81 g/mol |
| CAS Number | Not available |
The presence of the sulfonyl group and trifluoromethyl substituent is significant for its biological activity.
Antibacterial Activity
Research indicates that compounds within this class exhibit notable antibacterial properties. For example, studies have demonstrated that related sulfonylpyridine derivatives possess selective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of bacterial protein synthesis and disruption of nucleic acid production pathways. This dual mechanism enhances the efficacy against resistant strains.
- Minimum Inhibitory Concentration (MIC) :
Antifungal Activity
In addition to antibacterial properties, these compounds have shown antifungal potential:
- Activity Against Candida Species : Certain derivatives have demonstrated effectiveness in reducing Candida albicans biofilm formation by up to 75% at specific concentrations .
Case Studies
Several case studies highlight the biological activity of sulfonylpyridine derivatives:
- Study on Chlamydia trachomatis :
- Biofilm Inhibition :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key observations include:
- The presence of electron-withdrawing groups such as trifluoromethyl enhances antibacterial potency.
- Modifications in the aromatic regions can lead to variations in activity levels against different pathogens.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl at δ ~110–120 ppm for ¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₂ClF₃N₃O₃S) .
- X-ray Crystallography : Resolves stereochemical ambiguities; similar pyridine derivatives show planar sulfonyl-phenyl linkages .
Advanced Tip : Use LC-MS to detect trace impurities (<0.5%) from sulfonylation byproducts .
How can researchers address low solubility in aqueous buffers during biological assays?
Basic Research Question
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility .
- pH adjustment : The sulfonamide group (pKa ~6–8) may ionize in slightly basic buffers .
Advanced Strategy : Derivatize with PEGylated side chains to improve hydrophilicity without altering core pharmacophores .
What computational tools are recommended for predicting binding affinity or metabolic stability?
Advanced Research Question
- Docking Studies : AutoDock Vina or Schrödinger Suite for modeling interactions with targets (e.g., kinases or GPCRs) .
- QSAR Models : Utilize descriptors like LogP (predicted ~3.5) and topological polar surface area (~90 Ų) to optimize bioavailability .
- ADMET Prediction : SwissADME or ADMETLab estimate metabolic stability (CYP3A4 susceptibility) and blood-brain barrier penetration .
How do structural modifications influence biological activity?
Advanced Research Question
- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions in target binding pockets .
- Sulfonyl Linker : Critical for hydrogen bonding with serine/threonine residues in enzymes (e.g., kinase inhibitors) .
Case Study : Replacing the pyridine-3-carboxamide with pyrimidine reduces potency by 50%, highlighting the role of the carboxamide in target engagement .
How should researchers resolve contradictory data in SAR studies?
Advanced Research Question
- Reproducibility Checks : Validate assay conditions (e.g., ATP concentrations in kinase assays) to rule out false negatives .
- Orthogonal Assays : Combine enzymatic (IC₅₀) and cellular (EC₅₀) assays to confirm target specificity .
Example : Discrepancies in IC₅₀ values may arise from off-target effects detected via kinome-wide profiling .
What strategies mitigate metabolic instability observed in preclinical studies?
Advanced Research Question
- Isotopic Labeling : Use ¹⁴C or ³H tags to track metabolite formation in microsomal assays .
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to enhance oral bioavailability .
Data Table :
| Modification | Metabolic Half-life (Human Liver Microsomes) |
|---|---|
| Parent Compound | 12 min |
| tert-Butyl Prodrug | 45 min |
| Source : Analogous pyridine sulfonamides . |
What are the best practices for scaling up synthesis without compromising purity?
Advanced Research Question
- Flow Chemistry : Continuous sulfonylation reduces exothermic risks at larger scales .
- Crystallization Optimization : Use anti-solvent (e.g., water) addition to improve crystal yield and purity (>99%) .
Note : Pilot-scale reactions (10–100 g) require strict control of moisture to prevent hydrolysis of sulfonyl chloride intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
